Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride
Description
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride is a secondary amine derivative characterized by a cyclopentyl group attached to a methoxyphenyl-substituted methanamine backbone. Key features include:
- Structure: A cyclopentyl ring linked to a methanamine group, with a 3-methoxyphenyl substituent.
- Synthesis: Indirect evidence (e.g., WO2009152133 in ) indicates that cyclopentane-based methanamines are synthesized via multi-step organic reactions involving coupling of cyclopentylcarboxylic acid derivatives with aromatic amines.
Properties
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAODJYJVGEDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclopentylmethanamine Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Aromatic substituent effects: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to non-aromatic analogs (e.g., cyclopentylmethanamine hydrochloride ). The 4-fluoro analog may exhibit altered metabolic stability due to fluorine’s electronegativity.
Heterocyclic and Functionalized Methanamine Derivatives
Table 2: Functional Group Comparisons
Key Observations:
- Pharmacological profiles: 2-Anhydrotramadol , with its cyclohexene and dimethylamino groups, shares structural motifs with tramadol analogs, suggesting serotonergic or opioid activity.
Biological Activity
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopentyl group attached to a methoxy-substituted phenyl ring, linked through a methanamine moiety. The molecular formula and weight are crucial for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2O |
| Molecular Weight | 232.73 g/mol |
| Functional Groups | Amine, Ether |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as a ligand, influencing signaling pathways that regulate physiological responses. The compound's ability to inhibit or activate specific pathways suggests potential therapeutic applications in neurological disorders and other conditions.
Key Mechanisms
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction : Modulation of intracellular signaling cascades may result from its binding to specific targets.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit similar effects.
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can modulate neurotransmitter release, indicating potential use in treating depression or anxiety disorders.
- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Comparative Studies
A comparative analysis with related compounds provides insight into the unique biological activity of this compound.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Potential Neuroactive |
| Methoxetamine | 11.32 | NMDA Receptor Modulator |
| Other Analogues | Varies | Various |
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and its analogs. Findings indicate:
- In vitro Activity : The compound has shown promising results in modulating receptor activity, with ongoing research aimed at elucidating its full pharmacological profile.
- Safety Profile : Early toxicity assessments suggest a favorable safety profile, although comprehensive toxicological studies are necessary.
Preparation Methods
General Synthetic Strategy
The synthesis of cyclopentyl(3-methoxyphenyl)methanamine hydrochloride typically involves:
- Formation of the key intermediate ketone or halide derivatives bearing the cyclopentyl and 3-methoxyphenyl groups.
- Conversion of these intermediates into imines or amines via nucleophilic substitution or reductive amination.
- Final salt formation by treatment with hydrochloric acid to obtain the hydrochloride salt.
Preparation of Key Intermediates
2.1 Synthesis of (1-bromocyclopentyl)(3-methoxyphenyl)methanone
- Starting from 3-methoxyphenylcyclopentanone derivatives, bromination is performed using bromine in carbon tetrachloride at 0 °C.
- The reaction proceeds for 30 minutes at room temperature, followed by quenching with saturated sodium bicarbonate solution and extraction.
- The product is isolated after drying and concentration as a brominated ketone intermediate.
2.2 Formation of 1-((ethylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol
- The brominated ketone intermediate reacts with ethylamine at 0 °C for 2 hours.
- Post-reaction, ethylamine is evaporated, and the product is isolated by filtration and evaporation.
- This intermediate is a yellowish liquid with high yield (~88%).
These intermediates are crucial for subsequent amination steps leading to the target compound.
Amination and Reduction Steps
- The ketone or imine intermediates are subjected to reductive amination, often using hydrogenation over palladium on carbon under mild hydrogen pressure.
- This step converts the ketone or imine to the corresponding amine.
3.2 Formation of the Methanamine
- The amine is then reacted with methylamine or other amines in methanol under reflux conditions.
- For example, compound 3a was refluxed in 30% methylamine in methanol for 12 hours with stirring to yield the amine derivative.
Conversion to Hydrochloride Salt
- The free base amine is treated with hydrochloric acid in an ether or ethanol solution.
- The solvent is evaporated under reduced pressure to yield the hydrochloride salt as a solid.
- This salt formation step is crucial for obtaining a stable, isolable form of the compound suitable for further use.
Alternative Synthetic Routes and Considerations
5.1 Halide Formation Using Thionyl Chloride
- In some patented methods, thionyl chloride is used to convert hydroxyl-containing intermediates into halides.
- However, this approach involves hazardous reagents and is less favored for industrial scale due to safety concerns.
5.2 Avoidance of Hazardous Hydriding Agents
- Industrial processes avoid the use of zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride due to fire and health hazards.
- Safer reducing agents and conditions are preferred for scale-up.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Br2 in CCl4, 0 °C to RT, 30 min | (1-bromocyclopentyl)(3-methoxyphenyl)methanone | Not specified | Key halide intermediate |
| 2 | Amination | Ethylamine, 0 °C, 2 h | 1-((ethylimino)(3-methoxyphenyl)methyl)cyclopentan-1-ol | 88 | Imine intermediate |
| 3 | Reductive amination | Pd/C, H2 (2 bar), MeOH, RT, 4 h | Corresponding amine | High | Converts imine/ketone to amine |
| 4 | Amination with methylamine | 30% methylamine in MeOH, reflux, 12 h | Cyclopentyl(3-methoxyphenyl)methanamine | Not specified | Formation of the target amine |
| 5 | Hydrochloride salt formation | HCl in ether or ethanol, evaporation under reduced pressure | This compound | Not specified | Stable salt form |
Research Findings and Analytical Data
- The intermediates and final products are characterized by standard spectroscopic methods such as ^1H NMR, ^13C NMR, IR spectroscopy, and HRMS.
- For example, ^1H NMR signals for the methoxy group appear around δ 3.7–3.8 ppm, aromatic protons between δ 6.5–7.5 ppm, and aliphatic protons in the cyclopentyl ring region.
- IR spectra show characteristic amine N-H stretches and methoxy C-O stretches.
- High-resolution mass spectrometry confirms molecular weights consistent with the expected structures.
Q & A
Q. What are the standard synthetic routes for Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride?
The synthesis typically involves multi-step processes:
- Cyclopentyl group formation : Cyclization reactions using precursors like cyclopentanol or cyclopentyl halides.
- Amination : Introducing the methanamine moiety via reductive amination or nucleophilic substitution (e.g., using NH₃ or alkylamines).
- Methoxyphenyl substitution : Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-methoxyphenyl group.
- Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or methanol .
Example conditions:
- Alkylation step : Ethylamine in diethyl ether at 0°C for 2 hours, yielding ~88% product confirmed by <sup>1</sup>H NMR .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
- <sup>1</sup>H/¹³C NMR : To verify substituent positions (e.g., methoxy group at δ 3.81 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS m/z 241.76 [M+H]<sup>+</sup> for C₁₃H₂₀ClNO) .
- HPLC : Purity assessment (>95% via reverse-phase chromatography) .
Q. How is the compound’s purity quantified, and what solvents are optimal for dissolution?
- Purity : Determined via HPLC (C18 column, acetonitrile/water gradient) or <sup>1</sup>H NMR integration .
- Solubility : Hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS). For organic phases, DMSO or methanol is preferred .
Advanced Research Questions
Q. How does the methoxy group’s position (meta vs. para) on the phenyl ring influence biological activity?
- Meta-substitution (3-methoxy) : Enhances interaction with serotonin receptors (5-HT2A/5-HT1A) due to steric and electronic effects, as shown in analogs .
- Para-substitution (4-methoxy) : May increase affinity for dopamine receptors (e.g., D2) but reduce metabolic stability .
- Methodological validation : Radioligand binding assays (e.g., competitive displacement with [³H]ketanserin for 5-HT receptors) .
Q. What strategies resolve contradictions in receptor-binding data across structural analogs?
- Orthogonal assays : Combine radioligand binding, functional assays (e.g., cAMP modulation), and computational docking to differentiate agonist vs. antagonist effects .
- Structural analogs : Compare cyclopentyl vs. cyclobutyl/cyclopropyl derivatives to isolate ring size effects on receptor selectivity .
- Meta-analysis : Cross-reference data from PubChem (CID 86263076) and in-house studies to identify outliers .
Q. How can researchers optimize experimental designs for neuropharmacological studies?
- In vitro models : Use primary neuronal cultures or transfected HEK293 cells expressing human receptors to assess dose-dependent responses (EC₅₀/IC₅₀) .
- In vivo protocols : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, BBB penetration) .
- Negative controls : Include structurally similar but inactive analogs (e.g., 4-methoxy derivatives) to confirm target specificity .
Data Analysis and Methodological Challenges
Q. How should researchers address variability in synthetic yields across laboratories?
- Critical parameters : Control reaction temperature (±2°C), anhydrous conditions (Schlenk line), and stoichiometric ratios (1.2:1 amine:electrophile) .
- Troubleshooting : Use TLC or in-line IR to monitor intermediate formation. Repurify via recrystallization (ethanol/water) if purity drops below 90% .
Q. What computational tools predict the compound’s metabolic stability?
- Software : SwissADME or ADMET Predictor™ to estimate CYP450 metabolism (e.g., demethylation of the methoxy group) .
- In silico docking : AutoDock Vina for binding mode validation against homology models of target receptors .
Comparative Structural Analysis
Q. How do cyclopentyl derivatives compare to cyclobutyl/cyclopropyl analogs in receptor binding?
- Cyclopentyl : Balances conformational flexibility and steric bulk, favoring 5-HT receptor binding (Ki ~50 nM) .
- Cyclobutyl : Increased rigidity may enhance selectivity for dopamine receptors but reduce solubility .
- Cyclopropyl : High strain energy limits stability but improves CNS penetration in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
